dl-Propylhexedrine-d3 Hydrochloride
Overview
Description
DL-Propylhexedrine-d3 Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H19D3ClN and a molecular weight of 194.76 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 19 hydrogen atoms, 3 deuterium atoms, 1 nitrogen atom, and 1 chlorine atom . The exact arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.76 and a molecular formula of C10H19D3ClN . Other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
1. Analysis of Drug Concentrations
dl-Propylhexedrine-d3 Hydrochloride has been analyzed in various studies to understand its concentration in biological samples. For example, research has been conducted to determine the therapeutic blood concentrations of propylhexedrine by analyzing blood samples after inhalation from a Benzedrex inhaler (Dimaio & Garriott, 1977). Another study reported on a death involving the abuse of propylhexedrine, where toxicology results revealed specific concentrations of the drug in the blood (Holler et al., 2011).
2. Development of Ion-Selective Electrodes
Research has also focused on the development of ion-selective electrodes for propylhexedrine. Zareh and colleagues developed a propylhexedrine ion-selective electrode, showcasing its application in drug concentration measurement (Zareh et al., 1992; Zareh, 1994)(Zareh, 1994).
3. Understanding Pharmacological Actions
The pharmacological actions of propylhexedrine have been explored to understand its vasoconstrictive properties. A study demonstrated the local vasoconstrictive effects of propylhexedrine, which is useful in relieving nasal and sinus congestion (Hamilton, 1982).
Mechanism of Action
While specific information on the mechanism of action of DL-Propylhexedrine-d3 Hydrochloride is not available, propylhexedrine, a related compound, is known to work as an alpha-adrenergic agonist . It causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow, leading to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Safety and Hazards
DL-Propylhexedrine-d3 Hydrochloride is classified as having acute toxicity if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of ingestion, skin contact, eye contact, or inhalation, immediate medical attention is advised .
Properties
IUPAC Name |
3-cyclohexyl-1,1,1-trideuterio-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEGHNSHAIHZPS-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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